N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide
CAS No.: 1005974-92-4
Cat. No.: VC11973321
Molecular Formula: C27H27N7O3
Molecular Weight: 497.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005974-92-4 |
|---|---|
| Molecular Formula | C27H27N7O3 |
| Molecular Weight | 497.5 g/mol |
| IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C27H27N7O3/c1-5-36-20-9-11-21(12-10-20)37-15-25(35)31-24-13-18(3)32-34(24)27-22-14-30-33(26(22)28-16-29-27)23-8-6-7-17(2)19(23)4/h6-14,16H,5,15H2,1-4H3,(H,31,35) |
| Standard InChI Key | DKDGFHGWXXQELI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
Introduction
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide is a complex heterocyclic compound with potential applications in medicinal chemistry. Its structure incorporates multiple functional groups and heterocyclic frameworks, making it a candidate for pharmacological investigations, particularly as an inhibitor in enzymatic pathways or as a therapeutic agent. Below, we provide a detailed analysis of its chemical properties, synthesis, and potential biological activities.
Synthesis Pathway
The synthesis of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenoxy)acetamide typically involves multistep reactions:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
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Reactants: 2,3-dimethylphenylhydrazine and a pyrimidine precursor.
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Reaction: Cyclization under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.
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Functionalization with Methylpyrazole:
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The pyrazolo[3,4-d]pyrimidine intermediate is reacted with 3-methylpyrazole through nucleophilic substitution or condensation.
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Attachment of the Phenoxyacetamide Group:
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Reactants: Ethoxyphenol and chloroacetyl chloride.
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Reaction: Etherification followed by amidation to introduce the phenoxyacetamide moiety.
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The final product is purified via recrystallization or chromatographic techniques to ensure high yield and purity.
Enzymatic Inhibition
The compound's heterocyclic structure suggests potential as an inhibitor of enzymes like kinases or oxidases due to its ability to mimic natural substrates or bind active sites.
Anti-inflammatory Potential
Molecular docking studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown strong binding affinities to inflammation-related enzymes such as 5-lipoxygenase (5-LOX). This indicates potential for further investigation into anti-inflammatory applications.
Spectroscopic Characterization
The compound can be characterized using standard analytical techniques:
| Technique | Characteristic Peaks/Signals |
|---|---|
| 1H NMR | Signals for aromatic protons (~7–8 ppm), methyl groups (~2 ppm), and amide NH (~9–10 ppm). |
| 13C NMR | Peaks corresponding to carbonyl (~170 ppm), aromatic carbons (~120–150 ppm), and methyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak at ~456 m/z confirming molecular weight. |
Crystallography
Single-crystal X-ray diffraction can confirm the compound's three-dimensional structure, including bond angles and torsion within the heterocyclic rings.
Comparative Analysis with Related Compounds
| Compound Name | Core Structure | Applications |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone | Pyrazolo[3,4-d]pyrimidine | Anti-inflammatory |
| N-(5-amino-1H-triazol-3-yl)pyridine sulfonamides | Pyridine with triazole substituents | Antifungal |
| N-{1-[1-(2,3-dimethylphenyl)]}-pyrazole derivatives | Pyrazole | Antibacterial |
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